2-Amino-4-methylquinolin-7-ol
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Overview
Description
2-Amino-4-methylquinolin-7-ol is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Quinoline derivatives are characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. The presence of an amino group at the 2-position and a hydroxyl group at the 7-position, along with a methyl group at the 4-position, gives this compound its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
Quinoline derivatives, which include 2-amino-4-methylquinolin-7-ol, are known to target bacterial enzymes like dna gyrase and dna topoisomerase iv . These enzymes play a crucial role in bacterial DNA replication, transcription, and recombination .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in their function. For instance, quinolones, a class of compounds similar to this compound, interact with DNA gyrase and DNA topoisomerase IV, stabilizing a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This interaction leads to cell death, making it an effective way of killing bacteria .
Biochemical Pathways
It is known that quinolones affect the function of dna gyrase and dna topoisomerase iv, enzymes involved in the regulation of dna supercoiling . The inhibition of these enzymes disrupts DNA replication and transcription, leading to bacterial cell death .
Result of Action
The result of the action of this compound is the disruption of bacterial DNA replication and transcription, leading to bacterial cell death . This is achieved through the compound’s interaction with DNA gyrase and DNA topoisomerase IV, enzymes crucial for bacterial DNA function .
Biochemical Analysis
Biochemical Properties
It is known that 2-quinolones, to which this compound belongs, interact with various enzymes and proteins . For instance, they have been designed for binding to the bacterial DNA gyrase subunit A
Cellular Effects
Related 2-quinolones have shown substantial biological activities . For instance, some 2-quinolones have demonstrated antioxidant and antibacterial activity
Molecular Mechanism
It is known that 2-quinolones can bind to the bacterial DNA gyrase subunit A . This suggests that 2-Amino-4-methylquinolin-7-ol may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methylquinolin-7-ol can be achieved through various synthetic routes. One common method involves the Conrad-Limpach synthesis, which is a well-known procedure for preparing quinoline derivatives. This method typically involves the cyclization of aniline derivatives with β-ketoesters under acidic conditions. The reaction conditions often include the use of a strong acid such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-methylquinolin-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form quinone derivatives.
Reduction: The amino group at the 2-position can be reduced to form corresponding amines.
Substitution: The methyl group at the 4-position can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed under anhydrous conditions.
Substitution: Electrophilic substitution reactions often involve reagents such as halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Quinone derivatives with potential biological activities.
Reduction: Amines with modified pharmacological properties.
Substitution: Halogenated or nitrated quinoline derivatives with diverse applications.
Scientific Research Applications
2-Amino-4-methylquinolin-7-ol has a wide range of applications in scientific research, including:
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties. It has shown activity against various microbial strains and cancer cell lines.
Medicine: Explored as a potential therapeutic agent for the treatment of infectious diseases, cancer, and inflammatory conditions. Its ability to inhibit specific enzymes and pathways makes it a promising candidate for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals. Its unique chemical properties make it suitable for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
2-Aminoquinoline: Lacks the methyl and hydroxyl groups, resulting in different chemical and biological properties.
4-Methylquinoline: Lacks the amino and hydroxyl groups, affecting its reactivity and applications.
7-Hydroxyquinoline: Lacks the amino and methyl groups, leading to variations in its biological activities.
Uniqueness
2-Amino-4-methylquinolin-7-ol is unique due to the presence of all three functional groups (amino, methyl, and hydroxyl) on the quinoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activities, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-amino-4-methylquinolin-7-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-6-4-10(11)12-9-5-7(13)2-3-8(6)9/h2-5,13H,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOLZDOOBHYTHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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